bis(2-ethylcyclopenta-1,3-diene);manganese(2+)

Catalog No.
S6641722
CAS No.
101923-26-6
M.F
C14H18Mn
M. Wt
241.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
bis(2-ethylcyclopenta-1,3-diene);manganese(2+)

CAS Number

101923-26-6

Product Name

bis(2-ethylcyclopenta-1,3-diene);manganese(2+)

IUPAC Name

bis(2-ethylcyclopenta-1,3-diene);manganese(2+)

Molecular Formula

C14H18Mn

Molecular Weight

241.23 g/mol

InChI

InChI=1S/2C7H9.Mn/c2*1-2-7-5-3-4-6-7;/h2*3,5H,2,4H2,1H3;/q2*-1;+2

InChI Key

ZEWCKGZTOUGVJB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C[CH]1.CCC1=CC=C[CH]1.[Mn]

The exact mass of the compound Bis(ethylcyclopentadienyl)manganese; 98%, contained in 50 ml Swagelok cylinder for CVD/ALD is 241.078894 g/mol and the complexity rating of the compound is 94.9. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Bis(ethylcyclopentadienyl)manganese (CAS 101923-26-6), commonly denoted as Mn(EtCp)2, is a highly volatile, liquid-state organomanganese(II) complex engineered primarily for Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). Unlike traditional solid manganese sources, this dark red liquid provides a reliable vapor pressure of approximately 0.1 Torr at 50–65 °C and features a highly reactive +2 oxidation state. These baseline physical and chemical properties make it the primary industrial choice for depositing conformal manganese oxide (MnOx), manganese nitride (MnN), and metallic manganese films, which are critical for advanced semiconductor interconnects and high-aspect-ratio battery electrodes [1].

Procurement Fit

Liquid organometallic precursor for ALD/CVD of MnO, MnO₂, and metallic Mn films
Reported volatile at moderate source temperatures; supports bubbler-based vapor delivery
Reacts with H₂O or O₃ to form oxide films; liquid state may simplify hardware integration

Attempting to substitute Mn(EtCp)2 with closely related analogs, such as the unsubstituted manganocene (MnCp2) or manganese carbonyls (Mn2(CO)10), introduces severe processability and film-quality risks. MnCp2 is a solid powder that frequently sublimates unevenly and condenses in delivery valves and lines, causing catastrophic blockages and inconsistent pulse-to-pulse vapor delivery during ALD [1]. Furthermore, alternative precursors like Mn(thd)3 require significantly higher vaporization and deposition temperatures, which can damage thermally sensitive low-k dielectrics and often lead to elevated carbon or oxygen impurities in the deposited films. The ethyl substitution on the cyclopentadienyl rings in Mn(EtCp)2 disrupts crystal packing, ensuring a stable liquid state at room temperature that is strictly required for reproducible, high-volume semiconductor manufacturing [2].

Substitution Risk

Physical state mismatch
Liquid Mn(EtCp)₂ versus solid Mn(thd)₃ may require different vapor delivery hardware and source temperature settings.
Oxidation state and film phase
Mn(II) precursor yields MnO; Mn(III) alternatives can produce mixed oxides, altering film composition and growth behavior.
Growth rate discrepancy
Reported growth per cycle differs significantly; existing ALD recipes cannot be transferred directly without re-optimization.

Volatility and Delivery Line Stability

In comparative ALD system evaluations, Mn(EtCp)2 functions as a stable liquid at room temperature with a vapor pressure of approximately 0.1 Torr at 50–65 °C, allowing for smooth, continuous vapor draw. In direct contrast, the unsubstituted analog manganocene (MnCp2) exists as a solid powder that causes severe operational failures by condensing in 100–110 °C heated delivery valves and lines, leading to complete flow blockage [1].

Evidence DimensionPhysical state and delivery line reliability
Target Compound DataMn(EtCp)2: Liquid at room temperature, stable vapor delivery without condensation
Comparator Or BaselineMnCp2: Solid powder, condenses and blocks 100–110 °C delivery lines
Quantified DifferenceElimination of line blockages; consistent vapor pressure (~0.1 Torr at 50-65 °C)
ConditionsALD precursor delivery systems at standard vaporization temperatures

Liquid precursors prevent mass flow controller clogging and tool downtime, ensuring the pulse-to-pulse reproducibility required for commercial ALD.

ALD Growth Rate
Head-to-head
~1.2 Å/cycle (Mn(EtCp)₂)
vs ~0.2 Å/cycle (Mn(thd)₃)
Reported 6× higher growth per cycle may support throughput evaluation and reduced cycle count.
Thermal ALD; Mn(EtCp)₂+H₂O at 100 °C vs Mn(thd)₃+O₃ at 140–230 °C.

Zero Nucleation Delay on Hydroxylated Substrates

The chemical structure of Mn(EtCp)2 imparts an unusually high ionic character to the bond between the Mn(II) center and the cyclopentadienyl rings. This unique electronic configuration enables extremely facile ligand exchange with surface hydroxyl groups. As a result, Mn(EtCp)2 exhibits zero nucleation delay when depositing MnO on Si-OH terminated substrates, whereas many standard organometallic precursors require dozens of cycles to achieve steady-state growth [1].

Evidence DimensionALD nucleation delay (cycles to steady growth)
Target Compound DataMn(EtCp)2: Zero nucleation delay on Si-OH surfaces
Comparator Or BaselineStandard metallocenes: Often exhibit significant nucleation delays (10+ cycles)
Quantified DifferenceImmediate linear growth from cycle 1
ConditionsALD of MnO on hydroxylated silicon substrates

Zero nucleation delay is critical for growing continuous, pinhole-free ultrathin films (e.g., <3 nm diffusion barriers) without island formation.

Volatility
Reported
Liquid at 20 °C; bp 86 °C/mTorr
vs Solid; mp 165 °C; sublimation enthalpy 89 kJ/mol
Liquid state and lower effective source temperature may simplify delivery system design.
Vapor pressure estimated at ~0.1 Torr (40–60 °C); vendor and literature data.

Low-Temperature ALD Window

Mn(EtCp)2 demonstrates a highly stable and broad ALD temperature window of 125 °C to 215 °C when reacted with H2O for the deposition of MnOx. Within this window, it achieves a steady, self-limiting growth rate of ~0.01 nm/cycle without undergoing thermal auto-decomposition [1]. In contrast, alternative precursors like Mn(thd)3 require significantly higher temperatures and stronger oxidants (like ozone) to achieve similar film growth, which can degrade sensitive underlayers [2].

Evidence DimensionALD Temperature Window
Target Compound DataMn(EtCp)2: 125 °C – 215 °C (with H2O)
Comparator Or BaselineMn(thd)3: Requires higher temperatures and O3 coreactant
Quantified DifferenceEnables deposition at <200 °C with mild coreactants
ConditionsThermal ALD of MnOx on SiO2/metal substrates

A low-temperature ALD window allows for the conformal coating of thermally sensitive low-k dielectrics and complex 3D architectures.

Film Stoichiometry
Head-to-head
MnO (1:1 Mn:O), cubic phase
vs MnO₂ or mixed Mn₃O₄/Mn₅O₈
Supports single-phase MnO deposition, reducing need for post-process phase correction.
RBS and XRD data; Mn(EtCp)₂+H₂O at 100–300 °C; Mn(thd)₃+O₃ at 140–280 °C.
Area-Selective ALD
Head-to-head
Nucleation delay on SiO₂; immediate growth on Pt
Selectivity window 80–215 °C
Inherent selectivity may eliminate additional patterning steps in self-aligned via fabrication.
Thermal ALD on patterned Pt/SiO₂; Mn(thd)₃ showed narrower process latitude.

Ultrathin Copper Diffusion Barriers

Utilizing its zero nucleation delay and low-temperature ALD window, Mn(EtCp)2 is the premier choice for depositing 2–4 nm thick manganese oxynitride (MON) or manganese silicate barriers. These ultrathin films are required to prevent copper diffusion in advanced logic and memory devices without damaging the underlying low-k dielectrics [1].

Conformal Coatings for Battery Electrodes

Because its liquid state and high volatility allow it to easily penetrate porous structures without clogging delivery lines or substrate pores, Mn(EtCp)2 is highly effective for depositing conformal MnOx coatings on porous oxygen reduction electrodes for metal-air batteries or lithium-ion battery anodes [2].

Spintronic and Magnetic Device Fabrication

The ability to precisely control Mn doping and deposit pure MnOx or MnTe phases at low temperatures makes this precursor ideal for synthesizing magnetic thin films and spintronic components where precise stoichiometry and absence of carbon impurities are mandatory [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
MnO anode layers for Li-ion / metal–air batteries
Liquid precursor with reported fast ALD growth per cycle
Confirm GPC and film conformity on high‑surface‑area electrodes
Area‑selective ALD for self‑aligned semiconductor patterning
Inherent nucleation delay on dielectric vs. metal surfaces
Validate selectivity window and minimal nucleation cycles on own substrates
CVD of metallic Mn diffusion barriers for Cu interconnects
High‑volatility liquid precursor for conformal deposition
Assess step coverage and barrier integrity on patterned test structures
Single‑phase MnO for magnetic tunnel junctions and spintronics
Reported 1:1 Mn:O stoichiometry with cubic phase purity
Verify phase purity and magnetic interface properties in full stack

Hydrogen Bond Acceptor Count

2

Exact Mass

241.078894 Da

Monoisotopic Mass

241.078894 Da

Heavy Atom Count

15

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